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Compound of Interest

Compound Name: Bromoacetamido-PEG2-Azide

Cat. No.: B1192353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the bifunctional nature of Bromoacetamido-PEG2-
Azide, a versatile heterobifunctional crosslinker pivotal in the advancement of bioconjugation,

drug delivery, and the development of sophisticated biomolecules such as Antibody-Drug

Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Characteristics
Bromoacetamido-PEG2-Azide is a molecule engineered with two distinct reactive functional

groups at opposite ends of a short, hydrophilic polyethylene glycol (PEG) spacer. This strategic

design allows for a sequential and controlled conjugation of two different molecules.

Table 1: Physicochemical Properties of Bromoacetamido-PEG2-Azide
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Property Value Source

Chemical Formula C8H15BrN4O3 --INVALID-LINK--

Molecular Weight 295.1 g/mol --INVALID-LINK--

CAS Number 932741-12-3 --INVALID-LINK--

Purity Typically ≥95% --INVALID-LINK--

Storage Conditions -20°C, protected from moisture --INVALID-LINK--

Solubility
Soluble in DMSO, DMF, and

other organic solvents
--INVALID-LINK--

The core of its functionality lies in its two terminal groups:

Bromoacetamido Group: This functional group is highly reactive towards nucleophiles,

particularly the thiol (sulfhydryl) groups of cysteine residues in proteins and peptides. The

reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, forming a

stable thioether bond.[1] The bromide ion serves as an excellent leaving group, facilitating a

rapid and efficient conjugation.[1]

Azide Group: The azide moiety is a key component for "click chemistry," a class of reactions

known for their high efficiency, specificity, and biocompatibility.[2] The azide group can react

with terminal alkynes in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with

strained cyclooctynes (e.g., DBCO, BCN) in a Strain-Promoted Azide-Alkyne Cycloaddition

(SPAAC) to form a stable triazole ring.[2][3]

The short PEG2 spacer enhances the water solubility of the molecule and the resulting

conjugate, which is often beneficial for biological applications.[4]

The Bifunctional Reaction Mechanism
The orthogonal reactivity of the bromoacetamido and azide groups allows for a two-step

sequential conjugation strategy. This is a significant advantage as it prevents the formation of

undesired homodimers and allows for the precise assembly of complex biomolecular

architectures.
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A diagram illustrating the sequential conjugation strategy using Bromoacetamido-PEG2-
Azide.

Quantitative Data on Reactivity
The efficiency of conjugation reactions is paramount in bioconjugate chemistry. The following

tables summarize key quantitative data regarding the reactivity of the functional groups present

in Bromoacetamido-PEG2-Azide.

Bromoacetamide-Thiol Reaction Kinetics
The reaction of the bromoacetamido group with thiols is known to be efficient and proceeds

under mild conditions. The reaction rate is pH-dependent, with higher pH values leading to a

faster reaction due to the increased concentration of the more nucleophilic thiolate anion.[5]

Table 2: Second-Order Rate Constants for Haloacetamide-Thiol Reactions

Haloacetamide Nucleophile pH
Temperature
(°C)

Second-Order
Rate Constant
(k) (M⁻¹s⁻¹)

Chloroacetamide Cysteine 7.4 30 0.0959

Bromoacetyl-

functionalized

molecule

Thiol-containing

peptide
6.5 Not Specified ~1 - 10
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Data suggests that bromoacetamides react approximately one to two orders of magnitude

faster than chloroacetamides with thiols.[1]

Table 3: pH Influence on Bromoacetamide Reactivity with Cysteine

pH Relative Reactivity Selectivity for Cysteine

6.5 Moderate

High, as the thiol group is more

readily deprotonated than

amino groups.

7.5-8.5 Optimal

Good balance between high

reaction rate and selectivity for

cysteine over other

nucleophilic residues like

lysine and histidine.[5]

> 9.0 High

Decreased, as other

nucleophilic groups (e.g.,

lysine ε-amino group) become

deprotonated and more

reactive.[5]

Azide-Alkyne Click Chemistry Efficiency
The choice between Copper(I)-catalyzed (CuAAC) and Strain-Promoted (SPAAC) click

chemistry depends on the specific application, particularly the tolerance of the biomolecules to

copper ions.

Table 4: Comparative Efficiency of CuAAC and SPAAC
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Feature
Copper(I)-Catalyzed Azide-
Alkyne Cycloaddition
(CuAAC)

Strain-Promoted Azide-
Alkyne Cycloaddition
(SPAAC)

Catalyst Copper(I) ions
None (relies on ring strain of

the alkyne)

Reaction Rate

Generally very fast (second-

order rate constants typically

1-100 M⁻¹s⁻¹)[6]

Slower than CuAAC, highly

dependent on the cyclooctyne

structure.[6]

Biocompatibility
Limited for in vivo applications

due to copper cytotoxicity.

Excellent, widely used for live-

cell labeling and in vivo

studies.[6][7]

Alkyne Partner Terminal alkynes
Strained cyclooctynes (e.g.,

DBCO, BCN)

Efficiency in Proteomics
Often more powerful with

higher protein identification.[8]

Can have higher background

due to side reactions of the

strained alkyne with thiols.[8]

Experimental Protocols
Detailed methodologies are crucial for the successful application of Bromoacetamido-PEG2-
Azide. Below are generalized protocols for its use in bioconjugation.

Protocol for Thiol-Reactive Conjugation
This protocol describes the first step of the sequential conjugation: reacting the

bromoacetamido group with a thiol-containing molecule (e.g., a protein with cysteine residues).

Materials:

Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).

Bromoacetamido-PEG2-Azide.

Anhydrous DMSO or DMF.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Analysis_of_CuAAC_and_SPAAC_for_Tert_Butyl_Azide_Reactions.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_CuAAC_and_SPAAC_for_Tert_Butyl_Azide_Reactions.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_CuAAC_and_SPAAC_for_Tert_Butyl_Azide_Reactions.pdf
https://www.biochempeg.com/article/71.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5967854/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5967854/
https://www.benchchem.com/product/b1192353?utm_src=pdf-body
https://www.benchchem.com/product/b1192353?utm_src=pdf-body
https://www.benchchem.com/product/b1192353?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.5).

Quenching solution (e.g., 1 M N-acetylcysteine or β-mercaptoethanol).

Desalting column for purification.

Procedure:

Protein Preparation: If the protein buffer contains thiol-containing reagents (like DTT), they

must be removed via dialysis or a desalting column into the reaction buffer.

Linker Preparation: Prepare a stock solution of Bromoacetamido-PEG2-Azide (e.g., 10-20

mM) in anhydrous DMSO or DMF immediately before use.

Conjugation Reaction:

Add a 5- to 20-fold molar excess of the Bromoacetamido-PEG2-Azide stock solution to

the protein solution. The optimal ratio should be determined empirically.

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle

mixing.

Quenching: Add an excess of the quenching solution to react with any unreacted

bromoacetamido groups.

Purification: Purify the resulting azide-functionalized protein using a desalting column to

remove excess linker and quenching reagent.

Characterization: Confirm the conjugation and determine the degree of labeling using

techniques such as mass spectrometry (MS) or HPLC.

Protocol for Azide-Alkyne Click Chemistry (SPAAC)
This protocol outlines the second step: reacting the azide-functionalized intermediate with a

molecule containing a strained alkyne (e.g., DBCO).

Materials:
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Azide-functionalized molecule (from the previous step).

DBCO-functionalized molecule of interest.

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

Reactant Preparation: Prepare a stock solution of the DBCO-functionalized molecule in a

compatible solvent (e.g., DMSO).

Conjugation Reaction:

Add a 1.5- to 5-fold molar excess of the DBCO-functionalized molecule to the azide-

functionalized molecule.

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction

is typically complete within this timeframe.

Purification: Purify the final conjugate using an appropriate method such as size-exclusion

chromatography (SEC), affinity chromatography, or dialysis to remove unreacted molecules.

Characterization: Characterize the final conjugate using methods like SDS-PAGE, MS, and

HPLC to confirm successful conjugation and purity.[9]

Applications in Drug Development
The unique properties of Bromoacetamido-PEG2-Azide make it an invaluable tool in the

development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)
In ADC development, this linker can be used to attach a cytotoxic drug to a monoclonal

antibody. The bromoacetamido group can react with a cysteine residue on the antibody, and

the azide group can be used to attach the drug via click chemistry.
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Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using Bromoacetamido-
PEG2-Azide.

PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the target's degradation. Bromoacetamido-PEG2-Azide can serve as the

linker connecting the target protein binder and the E3 ligase ligand.
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Step 1: First Conjugation

Step 2: Second Conjugation

Protein of Interest (POI) Binder
(with Thiol)

POI Binder-PEG2-Azide

 Thiol Reaction 

Bromoacetamido-PEG2-Azide

E3 Ligase Ligand
(with Alkyne)

PROTAC Molecule

 Click Chemistry 

Click to download full resolution via product page

A simplified workflow for the modular synthesis of a PROTAC using Bromoacetamido-PEG2-
Azide.

Stability and Selectivity
The thioether bond formed from the bromoacetamide-thiol reaction is highly stable under

physiological conditions and is not prone to the retro-Michael reaction that can occur with

maleimide-based conjugates.[10] The triazole linkage formed via click chemistry is also

exceptionally stable. The selectivity of the bromoacetamide group for thiols can be optimized by

controlling the reaction pH, typically between 7.5 and 8.5, to minimize off-target reactions with

other nucleophilic amino acid residues.[5]

Conclusion
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Bromoacetamido-PEG2-Azide is a powerful and versatile tool for researchers in the fields of

chemistry, biology, and medicine. Its bifunctional nature, coupled with the high efficiency and

orthogonality of its reactive groups, enables the precise construction of complex bioconjugates.

A thorough understanding of its reactivity, optimal reaction conditions, and appropriate

analytical techniques is essential for its successful implementation in the development of next-

generation therapeutics and research tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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